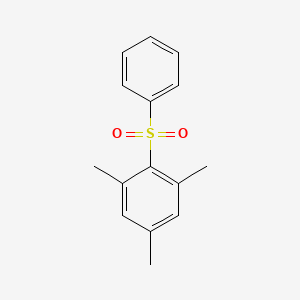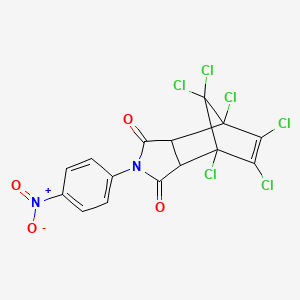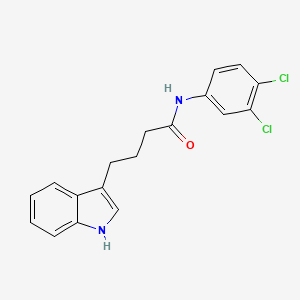
Mesityl phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesityl phenyl sulfone is an organic compound characterized by the presence of a sulfone group (SO₂) bonded to a mesityl group (1,3,5-trimethylphenyl) and a phenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mesityl phenyl sulfone can be synthesized through various methods, including:
Oxidation of Sulfides: This classical method involves the oxidation of mesityl phenyl sulfide using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the sulfonylation of mesityl benzene with sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfone group can participate in nucleophilic aromatic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Aromatics: Formed through nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Mesityl phenyl sulfone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of mesityl phenyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis . Additionally, the sulfone group can act as an electron-withdrawing group, facilitating nucleophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Phenyl Sulfone: Similar in structure but lacks the mesityl group, making it less sterically hindered.
3,5-Bis(trifluoromethyl)phenyl Sulfone: Contains trifluoromethyl groups, which enhance its electron-withdrawing properties.
2-Pyridyl Sulfone: Contains a pyridyl group, making it more reactive in certain nucleophilic aromatic substitution reactions.
Uniqueness: Mesityl phenyl sulfone is unique due to the presence of the mesityl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound in the synthesis of sterically demanding molecules and in reactions requiring selective activation of the sulfone group .
Propiedades
Número CAS |
3112-82-1 |
|---|---|
Fórmula molecular |
C15H16O2S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clave InChI |
KASDQDYPCNMNLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide](/img/structure/B12485046.png)
![N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine](/img/structure/B12485054.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12485071.png)
![N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12485074.png)


![N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12485093.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12485095.png)
![Methyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485102.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12485104.png)

![N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine](/img/structure/B12485117.png)
![2-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485121.png)
